The compound (3aS,3bS,11aS)-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-dione is a complex organic molecule belonging to the class of polycyclic compounds. This compound contains multiple fused rings and is characterized by its unique stereochemistry and functional groups. It is primarily classified as a dione, indicating the presence of two carbonyl groups within its structure.
This compound can be sourced from chemical suppliers and databases such as PubChem and Molport. It has been studied for its potential biological activities and applications in medicinal chemistry.
The synthesis of (3aS,3bS,11aS)-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-dione typically involves multiple synthetic steps that may include:
Technical details regarding specific reagents and conditions can vary widely depending on the chosen synthetic pathway. For instance, methods may involve the use of transition metal catalysts or specific protecting group strategies to maintain stereochemical integrity during reactions .
The molecular structure of this compound can be represented with the following characteristics:
The compound's structural data can be represented in various formats such as SMILES and InChI:
C[C@]12CCC(=O)[C@@]1(C)CC[C@@]1([H])[C@@]2([H])CC[C@@]2([H])CC(=O)CC[C@]12[H]
CRDKSBHJIGNEOH-IMRIKWHGSA-N
The compound can participate in various chemical reactions typical for diones and polycyclic compounds:
Technical details such as reaction conditions (temperature, solvent) and catalysts are crucial for optimizing yields and selectivity in these transformations .
The mechanism of action for (3aS,3bS,11aS)-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-dione is not extensively documented but is hypothesized to involve interactions with biological targets through its carbonyl functionalities.
Data suggests that similar compounds may exert effects by modulating enzyme activity or interacting with receptor sites within biological systems.
These properties indicate moderate lipophilicity and potential for membrane permeability.
The compound has potential applications in:
Research continues to explore its efficacy in various biological assays and potential therapeutic roles in treating diseases related to enzyme dysregulation or hormonal imbalances .
CAS No.: 85146-10-7
CAS No.: 80-47-7
CAS No.: 7722-86-3
CAS No.: 14681-59-5
CAS No.: 11042-30-1
CAS No.: